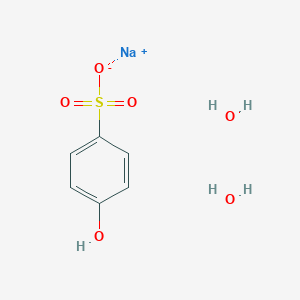

Sodium 4-hydroxybenzenesulfonate dihydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-hydroxybenzenesulfonate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S.Na.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;;/h1-4,7H,(H,8,9,10);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXONATFNYJWFNK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)[O-].O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10892559 | |

| Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10580-19-5 | |

| Record name | Phenolsulphonate sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010580195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenolsulfonic acid, sodium salt dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM P-PHENOLSULFONATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NH81N759Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium 4-hydroxybenzenesulfonate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium 4-hydroxybenzenesulfonate dihydrate, a key intermediate in the pharmaceutical and dye industries. This document outlines the primary synthetic route from phenol, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Chemical Overview

Compound: this compound CAS Number: 10580-19-5 Molecular Formula: C₆H₅NaO₄S·2H₂O Molecular Weight: 232.19 g/mol Synonyms: Sodium p-phenolsulfonate dihydrate, 4-Hydroxybenzenesulfonic acid sodium salt dihydrate

Synthesis Pathway

The most common and industrially viable method for the synthesis of this compound involves a two-step process:

-

Electrophilic Aromatic Sulfonation of Phenol: Phenol is reacted with concentrated sulfuric acid. This reaction is temperature-dependent, yielding a mixture of ortho and para isomers.

-

Neutralization and Crystallization: The resulting 4-hydroxybenzenesulfonic acid is neutralized with a sodium base, followed by crystallization to isolate the dihydrate salt.

The overall reaction scheme is depicted below:

Experimental Protocols

Step 1: Synthesis of 4-Hydroxybenzenesulfonic Acid

This protocol is optimized for the preferential synthesis of the para-isomer.

Materials:

-

Phenol (C₆H₅OH)

-

Concentrated Sulfuric Acid (98% H₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully melt phenol.

-

Slowly add a stoichiometric amount of concentrated sulfuric acid to the molten phenol with continuous stirring. The addition is exothermic, and the temperature should be carefully monitored.

-

Heat the reaction mixture to 100-110°C using an oil bath.[1][2]

-

Maintain this temperature and continue stirring for 5-6 hours. During this period, the water formed in the reaction, along with a small amount of unreacted phenol, may distill off.[1][2]

-

After the reaction is complete, cool the mixture to room temperature. The product, primarily p-hydroxybenzenesulfonic acid, will be a viscous liquid or may solidify upon cooling. A yield of approximately 95% can be expected for this step.[1]

Step 2: Synthesis of this compound

Materials:

-

Crude 4-hydroxybenzenesulfonic acid from Step 1

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Deionized Water

Procedure:

-

Dissolve the crude 4-hydroxybenzenesulfonic acid in a minimum amount of deionized water.

-

Slowly add a saturated aqueous solution of sodium hydroxide or a slurry of sodium carbonate with vigorous stirring until the pH of the solution reaches 7. If using sodium carbonate, effervescence (release of CO₂) will be observed.

-

Filter the resulting solution to remove any insoluble impurities.

-

Transfer the clear filtrate to a crystallization dish.

-

Allow the solvent to evaporate slowly at a constant temperature of 35°C.[3] This can be achieved in a constant temperature bath or a controlled environment.

-

After a period of 1 to 2 weeks, optical quality crystals of this compound will form.[3]

-

Harvest the crystals by filtration and wash them with a small amount of cold deionized water.

-

Dry the crystals in a desiccator over a suitable drying agent.

Data Presentation

Reaction Parameters

| Parameter | Step 1: Sulfonation | Step 2: Neutralization & Crystallization |

| Key Reactants | Phenol, Sulfuric Acid | 4-Hydroxybenzenesulfonic Acid, Sodium Hydroxide |

| Solvent | None (neat) | Deionized Water |

| Temperature | 100-110 °C | Room temperature (neutralization), 35 °C (crystallization)[3] |

| Reaction Time | 5-6 hours[1][2] | 1-2 weeks (for crystallization)[3] |

| Typical Yield | ~95% (for the acid)[1] | High (crystallization yield is dependent on conditions) |

Solubility Data

The solubility of sodium 4-hydroxybenzenesulfonate in water increases with temperature, which is a key factor in the crystallization process.[3]

| Temperature (°C) | Solubility ( g/100 mL) |

| 30 | ~18 |

| 40 | ~22 |

| 50 | ~27 |

| 60 | ~33 |

Data extrapolated from solubility curve in reference[3].

Characterization Data

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | >300 °C (for the anhydrous form)[4] |

| ¹H NMR | Spectra available in public databases.[5][6] |

| ¹³C NMR | Spectra available in public databases.[5][7] |

| FTIR | Spectra available in public databases.[5][8] |

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of the synthesis and the mechanism of the key sulfonation step.

References

- 1. 4-Hydroxybenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Hydroxybenzenesulfonic acid | C6H6O4S | CID 4765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sodium 4-hydroxybenzenesulfonate | 825-90-1 [chemicalbook.com]

- 5. Sodium 4-hydroxybenzenesulfonate | C6H5NaO4S | CID 4379756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-HYDROXYBENZENESULFONIC ACID SODIUM SALT DIHYDRATE(10580-19-5) 1H NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Sodium 4-hydroxybenzenesulfonate(825-90-1) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to Sodium 4-hydroxybenzenesulfonate Dihydrate (CAS: 10580-19-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 4-hydroxybenzenesulfonate dihydrate (CAS: 10580-19-5) is a versatile organic compound with a range of applications in materials science and as a synthetic intermediate. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use in the synthesis of coordination polymers, and a summary of its known applications. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10580-19-5 | [1] |

| Molecular Formula | C₆H₅NaO₄S·2H₂O | |

| Molecular Weight | 232.19 g/mol | |

| Synonyms | 4-Hydroxybenzenesulfonic acid sodium salt dihydrate, Phenol-4-sulfonic acid sodium salt dihydrate | [2] |

| Appearance | White to off-white powder or crystals | [3] |

| Melting Point | >300 °C | [4] |

| Solubility | Soluble in water | [3] |

| InChI Key | SXONATFNYJWFNK-UHFFFAOYSA-M | [1] |

Applications in Synthesis

This compound serves as a key building block in the synthesis of various advanced materials. Its bifunctional nature, possessing both a phenolic hydroxyl group and a sulfonate group, allows it to act as a versatile ligand in coordination chemistry and as a monomer in polymerization reactions.

Synthesis of Lanthanide Coordination Polymers

The compound is utilized in the preparation of luminescent ladder-like lanthanide coordination polymers. These materials are of interest due to their potential applications in optics and materials science.

A detailed experimental protocol for the synthesis of a terbium-based coordination polymer is described below.

Materials:

-

Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)

-

This compound (HOC₆H₄SO₃Na·2H₂O)

-

Methanol (MeOH)

-

Diethyl ether

Procedure:

-

To a solution of TbCl₃·6H₂O (0.037 g, 0.1 mmol) in methanol (20 ml), add this compound (0.070 g, 0.3 mmol).

-

Stir the mixture and heat under reflux for 6 hours.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Allow diethyl ether to slowly diffuse into the filtrate in a closed vessel at room temperature.

-

Colorless single crystals of the product will form over a period of two weeks.

Quantitative Data:

-

Yield: 0.045 g (60%)

-

Elemental Analysis: Calculated for C₁₈H₁₉O₁₄S₃Tb (M·2H₂O): C, 30.26%; H, 2.68%. Found: C, 30.32%; H, 3.10%.

Experimental Workflow for Lanthanide Coordination Polymer Synthesis

Other Synthetic Applications

This compound is also a precursor for:

-

Layered Divalent Transition Metal Benzenesulfonates: These materials have potential applications in catalysis and intercalation chemistry.

-

Polynorbornene Ionomers: It is used in the synthesis of new polynorbornene ionomers that bear fluorinated pendant benzenesulfonate groups, which are relevant for membrane applications.

-

Dye and Pigment Synthesis: It serves as an intermediate in the production of various colorants.[1]

Potential Biological Activity

While direct biological studies on this compound are limited, research on structurally related compounds suggests potential areas of interest for drug development professionals.

It has been suggested that Sodium 4-hydroxybenzenesulfonate may have an inhibitory effect on sucrase activity, which could be relevant for research into antidiabetic compounds.[4] However, specific experimental data for this compound is not yet available.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Safety glasses

-

Gloves

-

Dust mask (e.g., N95)

Store in a cool, dry, and well-ventilated area.

Logical Relationship of Safety Precautions

Conclusion

This compound is a valuable and versatile chemical for researchers in both materials science and synthetic chemistry. Its ability to form coordination polymers with interesting properties, such as luminescence, highlights its potential for the development of new functional materials. While its direct biological activity remains an area for further investigation, the properties of related compounds suggest that it could be a scaffold of interest for drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for its application in a research setting.

References

The Molecular Architecture of Sodium 4-hydroxybenzenesulfonate Dihydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Sodium 4-hydroxybenzenesulfonate dihydrate (C₆H₅NaO₄S·2H₂O) is an organic salt that serves as a key intermediate in various chemical syntheses, including the manufacturing of dyes and pharmaceuticals. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthesis, based on currently available data.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅NaO₄S·2H₂O | [1] |

| Molecular Weight | 232.19 g/mol | [1] |

| CAS Number | 10580-19-5 | [1] |

| Appearance | White to almost white powder or crystals | [2] |

| Water Content | 14-17% (Karl Fischer) | [2] |

| Assay | ≥96.0% (as anhydrous, dry wt. basis) | [2] |

Molecular Structure

The molecular structure of Sodium 4-hydroxybenzenesulfonate consists of a sodium cation (Na⁺) and a 4-hydroxybenzenesulfonate anion. The anion features a benzene ring substituted with a hydroxyl (-OH) group and a sulfonate (-SO₃⁻) group at the para position. The dihydrate form incorporates two water molecules within its crystal lattice.

Note on Crystallographic Data: As of the latest literature review, a detailed single-crystal X-ray diffraction study providing specific bond lengths, bond angles, and unit cell parameters for this compound is not publicly available. Therefore, a quantitative analysis of its three-dimensional solid-state structure cannot be presented at this time.

Synthesis and Purification

General Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for Sodium 4-hydroxybenzenesulfonate.

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol: Sulfonation of Phenol (Illustrative)

This protocol describes the synthesis of the parent acid, p-hydroxybenzenesulfonic acid.

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, combine phenol and concentrated sulfuric acid in a 1:1.1 molar ratio.

-

Heating: Heat the reaction mixture to approximately 100-120°C.

-

Reaction Monitoring: Maintain the temperature and stir the mixture for 2-3 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The resulting p-hydroxybenzenesulfonic acid can be isolated by pouring the mixture into a saturated sodium chloride solution, which causes the product to precipitate.

-

Purification: The crude product can be purified by recrystallization from water.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the 4-hydroxybenzenesulfonate anion. The aromatic protons will exhibit a characteristic AA'BB' splitting pattern in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected vibrational frequencies include:

-

O-H stretch (hydroxyl): Broad peak around 3200-3600 cm⁻¹

-

O-H stretch (water): Also in the 3200-3600 cm⁻¹ region

-

Aromatic C-H stretch: Around 3000-3100 cm⁻¹

-

S=O stretch (sulfonate): Strong peaks around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹

-

C-O stretch (hydroxyl): Around 1260-1180 cm⁻¹

The following diagram outlines a general workflow for the spectroscopic analysis of the compound.

Caption: A typical workflow for the structural elucidation of the compound using spectroscopy.

Applications in Research and Development

This compound has been utilized as a building block in the synthesis of more complex molecules. For instance, it has been used in the preparation of layered divalent transition metal benzenesulfonates and luminescent ladder-like lanthanide coordination polymers.[3] It has also found application in the development of new polynorbornene ionomers with fluorinated pendant benzenesulfonate groups.[3]

Conclusion

This compound is a valuable chemical intermediate with a well-defined chemical formula and physicochemical properties. While detailed crystallographic data remains to be published, its structure can be reliably characterized using standard spectroscopic methods. The synthetic procedures, although not explicitly detailed for the dihydrate form, can be inferred from the synthesis of the parent acid. Further research into its solid-state structure would be beneficial for a more complete understanding of its properties and potential applications.

References

A Comprehensive Technical Guide to the Solubility of Sodium 4-hydroxybenzenesulfonate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of sodium 4-hydroxybenzenesulfonate dihydrate in water and various organic solvents. The information is compiled from various sources to support research, development, and formulation activities.

Core Solubility Data

This compound, a white crystalline powder, exhibits varying degrees of solubility across different solvent systems. Its solubility is a critical parameter for its application in organic synthesis and the pharmaceutical industry.

Quantitative and Semi-Quantitative Solubility Data

The following table summarizes the available quantitative and semi-quantitative solubility data for this compound.

| Solvent | Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Water | H₂O | 18.02 | 25 | ~24 g/100 mL[1][2] |

| Water | H₂O | 18.02 | Boiling | 1 g in 0.8 mL[3] |

| Ethanol | C₂H₅OH | 46.07 | Ambient | 1 g in 140 mL[3] |

| Ethanol | C₂H₅OH | 46.07 | Boiling | 1 g in 13.5 mL[3] |

| Glycerol | C₃H₈O₃ | 92.09 | Ambient | 1 g in 5 mL[3] |

| Methanol | CH₃OH | 32.04 | Not Specified | Slightly Soluble[2] |

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not publicly available from commercial suppliers, the following are widely accepted and standardized methods for determining the solubility of solid compounds in liquids.

Equilibrium Shake-Flask Method

This is a widely used and reliable method for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a flask containing the solvent of interest. The presence of undissolved solid is crucial.

-

Equilibration: Seal the flask and place it in a temperature-controlled shaker or agitator. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Periodically, samples of the supernatant can be taken and analyzed to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a fine-pore membrane filter (e.g., 0.45 µm). It is important to minimize temperature changes during this step to prevent precipitation or further dissolution.

-

Analysis: Analyze the concentration of the dissolved solute in the clear, saturated filtrate. Common analytical techniques include:

-

Gravimetric Analysis: A known volume of the filtrate is evaporated to dryness, and the mass of the remaining solid is determined.

-

Spectrophotometry (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining the concentration of the solute.

-

Gravimetric Method

This is a straightforward and fundamental method for determining solubility.

Principle: A known volume of a saturated solution is evaporated, and the mass of the non-volatile solute is measured directly.

Detailed Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the desired solvent as described in the shake-flask method.

-

Sampling: Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed, dry evaporating dish.

-

Evaporation: Gently heat the evaporating dish to evaporate the solvent completely. This is often done in a drying oven at a temperature below the decomposition point of the solute.

-

Drying and Weighing: Once the solvent is fully evaporated, cool the dish in a desiccator to prevent moisture absorption and then weigh it accurately. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The mass of the dissolved solute is the difference between the final mass of the dish with the residue and the initial mass of the empty dish. The solubility can then be expressed in terms of mass per volume (e.g., g/100 mL).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a solid compound using the equilibrium shake-flask method.

Caption: General experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Thermal Stability of Sodium 4-hydroxybenzenesulfonate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-hydroxybenzenesulfonate dihydrate is an organic sodium salt with the chemical formula HOC₆H₄SO₃Na·2H₂O. It is utilized in various applications, including as an intermediate in organic synthesis and potentially in the pharmaceutical industry. Understanding the thermal stability of this compound is crucial for determining its shelf-life, storage conditions, and compatibility with other substances during manufacturing processes, particularly in drug development where thermal events can impact the quality and safety of the final product.

This guide addresses the thermal stability of this compound by presenting its known physicochemical properties, a theoretical framework for its thermal decomposition, and standardized protocols for its experimental evaluation.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Hydroxybenzenesulfonic acid sodium salt dihydrate, Phenol-4-sulfonic acid sodium salt dihydrate |

| CAS Number | 10580-19-5 |

| Molecular Formula | HOC₆H₄SO₃Na·2H₂O |

| Molecular Weight | 232.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Water Content (Theoretical) | Approximately 15.52% w/w |

| Water Content (Typical) | 14-17% (as per supplier specifications) |

Theoretical Thermal Behavior and Data

The thermal decomposition of a hydrated salt such as this compound is expected to occur in at least two distinct stages:

-

Dehydration: The loss of water molecules of crystallization.

-

Decomposition: The breakdown of the anhydrous organic salt.

Based on theoretical calculations and general principles of thermal analysis, the expected thermal events are presented in the following table. It is critical to note that these values are theoretical and require experimental verification.

| Thermal Event | Technique | Expected Temperature Range (°C) | Theoretical Weight Loss (%) | Notes |

| Dehydration | TGA/DSC | 50 - 150 | ~15.52% | The loss of two moles of water. This would be observed as an endothermic event in DSC. The temperature range is an estimate for the loss of lattice water. |

| Decomposition | TGA/DSC | > 250 | Variable | The breakdown of the anhydrous Sodium 4-hydroxybenzenesulfonate. This is likely to be a complex, multi-step process involving both endothermic and exothermic events. |

| Final Residue | TGA | > 600 | Variable | The remaining inorganic residue, likely containing sodium sulfate and/or sodium carbonate, depending on the atmosphere. |

Hypothetical Thermal Decomposition Pathway

The following diagram illustrates the expected logical progression of the thermal decomposition of this compound.

Experimental Protocols

To obtain precise data on the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound loses mass and to quantify these mass losses, corresponding to dehydration and decomposition.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Range: 25 °C to 800 °C.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of each mass loss step should be determined from the corresponding derivative (DTG) curve.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of thermal events such as dehydration, melting, and decomposition, and to determine the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A small pinhole should be made in the lid to allow for the escape of volatiles (e.g., water).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Range: 25 °C to 400 °C (or higher, depending on the decomposition temperature observed in TGA).

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic and exothermic peaks should be integrated to determine the enthalpy of the transitions.

Conclusion

While specific experimental data on the thermal stability of this compound is not currently available in the public domain, this guide provides a robust theoretical framework for its expected behavior. The compound is anticipated to undergo a two-stage thermal decomposition process, beginning with the loss of its two water molecules of hydration, followed by the decomposition of the anhydrous salt at higher temperatures. The provided experimental protocols offer a clear path for researchers to obtain the necessary empirical data to verify these theoretical predictions and to fully characterize the thermal properties of this compound. Such data is essential for its safe and effective use in research, development, and manufacturing.

An In-depth Technical Guide on the Core Mechanism of Action of Sodium 4-hydroxybenzenesulfonate Dihydrate in Organic Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the potential mechanisms of action of sodium 4-hydroxybenzenesulfonate dihydrate in organic reactions. While direct and extensive catalytic studies on this specific compound are not widely published, its chemical structure—possessing hydrophilic sulfonate and hydroxyl groups, and a hydrophobic benzene ring—suggests three primary modes of action: as a phase transfer catalyst, a Brønsted acid catalyst, and as a ligand in transition metal catalysis. This document synthesizes information from analogous systems and theoretical principles to elucidate these mechanisms. It includes detailed hypothetical experimental protocols, quantitative data from related reactions for comparative analysis, and visualizations of reaction pathways and workflows to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

Sodium 4-hydroxybenzenesulfonate is an organic salt that is well-recognized as a versatile chemical intermediate.[1][2] It is a white to off-white crystalline powder, soluble in water, a property that, combined with its amphiphilic nature, makes it a candidate for various roles in organic synthesis.[1] Its structure, featuring both a hydroxyl and a sulfonate group on a benzene ring, allows it to participate in a range of chemical transformations.[3] This guide explores its potential mechanisms of action as a catalyst in several key organic reactions.

Potential Mechanisms of Action

Based on its chemical properties, this compound can be postulated to act through several mechanisms in organic reactions.

Phase Transfer Catalysis

The amphiphilic nature of sodium 4-hydroxybenzenesulfonate, with a hydrophilic sodium sulfonate group and a more hydrophobic phenyl ring, imparts surfactant-like properties.[1] This suggests its potential to function as a phase transfer catalyst (PTC). In heterogeneous reaction mixtures, a PTC facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic), where the reaction can then proceed.[4]

The proposed mechanism involves the formation of aggregates or micelles that can encapsulate organic molecules, thereby increasing their solubility in an aqueous phase and facilitating their interaction with aqueous-phase reactants.[5] This is particularly relevant in reactions such as the Williamson ether synthesis, where an alkoxide salt (often in the aqueous phase) needs to react with an alkyl halide (in the organic phase).

Caption: Workflow for Metal Complex Catalyst Synthesis.

Applications in Key Organic Reactions: Protocols and Data

While specific data for this compound as a catalyst is scarce, the following sections provide detailed experimental protocols and representative quantitative data from analogous catalytic systems for key organic reactions where it could plausibly be employed.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, typically catalyzed by an acid.

[6]Experimental Protocol (Hypothetical):

-

To a 50 mL round-bottom flask, add 2-aminobenzophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and this compound (0.1 mmol, 10 mol%).

-

Add ethanol (10 mL) as the solvent.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) and stir until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to afford the pure quinoline derivative.

Table 1: Comparison of Acid Catalysts in Friedländer Quinoline Synthesis

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Nafion NR50 | Ethanol | Microwave | 0.5 | 85-95 | |

| Chloramine-T | Acetonitrile | Reflux | 4 | 80-92 | |

| Co(OAc)₂·4H₂O | 1,4-Dioxane | 100 | 12 | 75-88 | |

| Sodium 4-hydroxybenzenesulfonate | Ethanol | Reflux | 6-12 | Expected Moderate to Good | Hypothetical |

Synthesis of Bis(indolyl)methanes

The synthesis of bis(indolyl)methanes involves the electrophilic substitution of indoles with aldehydes or ketones, often catalyzed by a Brønsted or Lewis acid.

Experimental Protocol (Hypothetical):

-

In a 100 mL round-bottom flask, dissolve indole (2.0 mmol) and benzaldehyde (1.0 mmol) in acetonitrile (15 mL).

-

Add this compound (0.2 mmol, 20 mol%) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent).

Table 2: Performance of Various Catalysts in the Synthesis of Bis(indolyl)methanes

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Aminosulfonic acid | aq. EtOH | 30-38 °C | 0.5-2 h | 23-96 | |

| n-Dodecylbenzene sulfonic acid | Water | Room Temp. | 15-30 min | 85-95 | |

| Sodium bromate/sodium hydrogen sulfite | Water | Room Temp. | 1-2 h | 80-95 | |

| Sodium 4-hydroxybenzenesulfonate | Acetonitrile | Room Temp. | 4-8 h | Expected Moderate to Good | Hypothetical |

Esterification Reactions

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.

[7]Experimental Protocol (Hypothetical):

-

Combine benzoic acid (10 mmol), ethanol (50 mmol, excess), and this compound (1 mmol, 10 mol%) in a 100 mL round-bottom flask.

-

Add a magnetic stir bar and attach a reflux condenser.

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction by TLC.

-

After cooling, transfer the mixture to a separatory funnel containing 50 mL of water.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with 10% aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude ester.

-

Purify by distillation if necessary.

Table 3: Comparison of Catalysts for Esterification

| Catalyst | Reaction | Temperature | Time | Yield (%) | Reference |

| Concentrated H₂SO₄ | Fischer Esterification | Reflux | 1-2 h | ~60-70 | |

| 1,2-Benzenedisulfonic imide | Acylation with Anhydride | Solvent-free | 0.5-3 h | 90-98 | |

| Sodium 4-hydroxybenzenesulfonate | Fischer Esterification | Reflux | 2-4 h | Expected Moderate | Hypothetical |

Conclusion

This compound is a versatile organic compound with the potential to act as a catalyst in a variety of organic reactions through at least three distinct mechanisms: phase transfer catalysis, Brønsted acid catalysis, and as a ligand in transition metal catalysis. While direct mechanistic studies are not extensively available, its chemical structure provides a strong basis for these hypotheses. The experimental protocols and comparative data presented in this guide, derived from analogous systems, offer a valuable starting point for researchers looking to explore the catalytic applications of this readily available and environmentally benign compound. Further research is warranted to fully elucidate its catalytic potential and optimize its use in synthetic organic chemistry.

References

A Comprehensive Technical Guide to the Potential Research Applications of Sodium 4-hydroxybenzenesulfonate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-hydroxybenzenesulfonate dihydrate (SHBS dihydrate), a salt of p-phenolsulfonic acid, is a versatile organic compound with significant potential across various scientific disciplines. Its unique molecular structure, featuring both a hydroxyl and a sulfonate group on a benzene ring, imparts a range of chemical properties that make it a valuable building block and functional material in organic synthesis, polymer chemistry, and materials science. This technical guide provides an in-depth overview of the known and potential research applications of SHBS dihydrate, with a focus on its role as a key intermediate and precursor. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, highlighting the compound's utility and suggesting avenues for future investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research. This section summarizes its key physical and spectral characteristics.

Physical and Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Hydroxybenzenesulfonic acid sodium salt dihydrate, Phenol-4-sulfonic acid sodium salt dihydrate[1] |

| CAS Number | 10580-19-5[1] |

| Molecular Formula | HOC₆H₄SO₃Na·2H₂O[1] |

| Molecular Weight | 232.19 g/mol [1] |

| Appearance | White to off-white crystalline powder[2] |

| Solubility | Soluble in water |

Spectral Data

The spectral data of sodium 4-hydroxybenzenesulfonate provides valuable insights into its molecular structure.

2.2.1. ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure of the compound.

| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| Chemical shift (ppm) | Chemical shift (ppm) |

| δ ~6.7 (d, 2H, Ar-H ortho to OH) | δ ~115 (Ar-C ortho to OH) |

| δ ~7.5 (d, 2H, Ar-H ortho to SO₃Na) | δ ~128 (Ar-C ortho to SO₃Na) |

| δ ~9.5 (s, 1H, Ar-OH) | δ ~145 (Ar-C ipso to SO₃Na) |

| δ ~158 (Ar-C ipso to OH) |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[3][4]

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3533 | O-H stretching (hydroxyl group and water of hydration)[3] |

| ~1594, 1434 | Aromatic C-C stretching[3] |

| ~1225, 1120 | C-O stretching[3] |

| ~1176 | SO₃ stretching[4] |

| ~1032 | =C-H bending[3] |

| ~600-800 | C-S stretching[4] |

Applications in Organic Synthesis and Materials Science

This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules and materials.

Synthesis of Dyes and Pigments

The presence of both a hydroxyl and a sulfonic acid group makes SHBS dihydrate a valuable precursor in the synthesis of azo dyes and other colorants. The sulfonic acid group enhances the water solubility of the resulting dye, which is a desirable property for many textile and printing applications.

Experimental Protocol: Synthesis of a Sulfo-Phenoxy Dye [5]

This protocol describes the synthesis of a sulfo-phenoxy dye using this compound as a key reactant.

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

N,N-Dimethylformamide (DMF), dry

-

A chloro-substituted dye precursor

-

Dry ice

-

Diethyl ether

-

Methanol

-

Reversed-phase C18 silica gel

Procedure:

-

Preparation of the Disodium Salt:

-

Suspend sodium hydride (3 mmol) in 10 mL of dry DMF in a flask under a nitrogen atmosphere and cool to 0 °C.

-

Slowly add a solution of this compound (2 mmol) in 10 mL of dry DMF.

-

After 10 minutes at 0 °C, warm the reaction mixture to room temperature and stir for an additional 20 minutes.

-

-

Coupling Reaction:

-

Transfer the freshly prepared disodium salt solution to a flask containing the chloro-substituted dye precursor (1 mmol) dissolved in 30 mL of DMF, with vigorous stirring at room temperature.

-

Monitor the reaction progress by UV-Vis absorption spectroscopy, observing for a characteristic hypsochromic shift.

-

-

Work-up and Purification:

-

After 30 minutes, quench the reaction by adding small pieces of dry ice.

-

Remove the DMF by rotary evaporation.

-

Precipitate the crude product by adding diethyl ether.

-

Collect the solid product and purify by column chromatography on reversed-phase C18 silica gel, eluting with 40% aqueous methanol.

-

Expected Yield: 75%

Characterization: The final product is characterized by proton NMR spectroscopy.

Preparation of Coordination Polymers

This compound can act as a ligand in the synthesis of coordination polymers, which are materials with diverse structures and potential applications in areas such as luminescence, catalysis, and gas storage.

3.2.1. Luminescent Lanthanide Coordination Polymers

The 4-hydroxybenzenesulfonate ligand can coordinate with lanthanide ions to form luminescent coordination polymers. These materials are of interest for applications in lighting, displays, and sensing.

Experimental Protocol: Synthesis of Luminescent Ladder-like Lanthanide Coordination Polymers

This protocol describes the synthesis of isomorphous 1-D framework compounds of the general formula {[LnL₃(H₂O)₂]·2H₂O}∞ (where L = 4-hydroxybenzenesulfonate and Ln = Tb, Er, Yb).

Materials:

-

This compound (NaL·2H₂O)

-

Lanthanide(III) chloride hexahydrate (LnCl₃·6H₂O; Ln = Tb, Er, or Yb)

-

Methanol

Procedure:

-

Dissolve this compound and the corresponding lanthanide(III) chloride hexahydrate in methanol in a 3:1 molar ratio.

-

Reflux the resulting solution.

-

Cool the solution to room temperature to allow for the crystallization of the coordination polymer.

-

Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.

Yields: 46–60%

Characterization: The structure of the resulting coordination polymers is determined by single-crystal X-ray crystallography, and their luminescent properties are characterized by photoluminescence spectroscopy.

3.2.2. Layered Divalent Transition Metal Benzenesulfonates

Representative Experimental Protocol: Synthesis of a Layered Divalent Transition Metal Benzenesulfonate

This protocol is adapted from the synthesis of similar transition metal sulfonate complexes.

Materials:

-

This compound

-

A divalent transition metal salt (e.g., Ni(NO₃)₂·6H₂O, CoCl₂·6H₂O)

-

Water or a suitable solvent mixture

Procedure:

-

Prepare an aqueous solution of this compound.

-

Prepare a separate aqueous solution of the divalent transition metal salt.

-

Mix the two solutions with stirring. The molar ratio of the reactants may need to be optimized.

-

Allow the resulting solution to slowly evaporate at room temperature, or employ other crystallization techniques such as solvent layering or slow cooling to induce crystal formation.

-

Collect the resulting crystals by filtration, wash with a small amount of cold water, and air dry.

Characterization: The structure of the product can be determined by single-crystal or powder X-ray diffraction.

Synthesis of Polynorbornene Ionomers

This compound is a key reagent in the synthesis of novel polynorbornene ionomers bearing fluorinated pendant benzenesulfonate groups.[1] These ionomers are of interest for applications in membranes for fuel cells and other electrochemical devices due to their potential for high ionic conductivity and stability.

Conceptual Experimental Workflow: Synthesis of a Polynorbornene Ionomer

The synthesis typically involves a multi-step process.

Potential Applications in Drug Development

While extensive research on the pharmacological properties of this compound is limited, some studies suggest potential avenues for investigation in drug development.

Enzyme Inhibition

There are indications that sodium 4-hydroxybenzenesulfonate may exhibit inhibitory effects on certain enzymes. One report suggests a potential inhibitory effect on sucrase activity.[8] Further research is required to confirm this activity, determine the mechanism of inhibition (e.g., competitive, non-competitive), and evaluate its potential as a therapeutic agent, for instance, in the management of metabolic disorders. A detailed kinetic study would be necessary to quantify its potency (e.g., IC₅₀ or Kᵢ values).

Other Potential Research Areas

The unique properties of this compound suggest its utility in other areas of research that are currently underexplored.

Electroplating

Benzenesulfonate derivatives are sometimes used as additives in electroplating baths to improve the quality of the deposited metal layer. The presence of the hydroxyl group in SHBS dihydrate could potentially influence its adsorption on electrode surfaces and affect the grain size, brightness, and leveling of the electrodeposited metal. Further research could explore its efficacy as an additive in various electroplating processes, such as copper, nickel, or zinc plating.

Water Treatment

The sulfonic acid group in SHBS dihydrate suggests its potential use in water treatment applications. Materials functionalized with sulfonate groups can act as ion exchangers for the removal of heavy metal cations from contaminated water. Research could focus on incorporating this compound into polymer resins or other solid supports to create novel adsorbents for environmental remediation.

Conclusion and Future Outlook

This compound is a versatile and valuable compound with a broad range of established and potential research applications. Its utility as a building block in the synthesis of dyes, coordination polymers, and functional ionomers is well-documented. The experimental protocols and data presented in this guide provide a solid foundation for researchers interested in exploring these areas.

Future research should focus on a more detailed investigation of its potential in less-explored fields. Specifically, quantitative studies on its performance as an electroplating additive and as a component of novel materials for water treatment are warranted. For drug development professionals, in-depth studies into its enzyme inhibitory activity, including detailed kinetic analysis and investigation of its effects on relevant signaling pathways, could uncover new therapeutic opportunities. The lack of information on its interaction with biological signaling pathways represents a significant knowledge gap and a promising area for future research.

References

- 1. Sodium 4-hydroxybenzenesulfonate 98 10580-19-5 [sigmaaldrich.com]

- 2. Sodium 4-hydroxybenzenesulfonate | C6H5NaO4S | CID 4379756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sodium 4-hydroxybenzenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 6. Crystal structures of two new divalent transition-metal salts of carboxybenzenesulfonate anions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Theoretical Studies for the Discovery of Potential Sucrase-Isomaltase Inhibitors from Maize Silk Phytochemicals: An Approach to Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium 4-hydroxybenzenesulfonate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of Sodium 4-hydroxybenzenesulfonate dihydrate (Na-4-HBS), a versatile organic salt with applications spanning materials science and potentially the pharmaceutical industry. This document details the compound's physicochemical properties, synthesis, and characterization, presenting quantitative data in structured tables and outlining key experimental methodologies. Furthermore, it explores its potential biological activities and visualizes relevant processes through detailed diagrams.

Physicochemical Properties

This compound is a white crystalline powder.[1] It is soluble in water, hot alcohol, and glycerol.[1] The dihydrate form has a molecular weight of 232.19 g/mol .[2][3]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 10580-19-5[2][3] |

| Molecular Formula | HOC₆H₄SO₃Na·2H₂O[2][3] |

| Molecular Weight | 232.19 g/mol [2][3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White crystalline powder[1] |

| Melting Point | >300 °C |

| Solubility | Soluble in water, hot alcohol, and glycerol[1] |

| Water Content (Karl Fischer) | 14-17%[4] |

Synthesis and Crystal Growth

While various commercial suppliers provide this compound, understanding its synthesis and crystal growth is crucial for research and development.

Chemical Synthesis

A common method for the synthesis of the parent acid, 4-hydroxybenzenesulfonic acid, involves the sulfonation of phenol. Phenol is heated with sulfuric acid, leading to the formation of 4-hydroxybenzenesulfonic acid. The sodium salt can then be obtained by neutralization with a sodium base.

Single Crystal Growth

High-quality single crystals of this compound can be grown from an aqueous solution using the slow evaporation method.[5] This technique allows for the formation of well-defined crystals suitable for various analytical techniques.

Experimental Protocol: Single Crystal Growth

-

Solution Preparation: Prepare a saturated aqueous solution of this compound at a constant temperature.

-

Filtration: Filter the solution to remove any impurities.

-

Evaporation: Allow the solvent to evaporate slowly in a controlled environment, leading to the gradual formation of single crystals.[5]

The following diagram illustrates a general workflow for the synthesis and crystal growth of this compound.

Caption: A generalized workflow for the synthesis and crystal growth of this compound.

Spectroscopic and Thermal Characterization

A comprehensive characterization of this compound is essential for its application in various fields. This includes spectroscopic and thermal analysis techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy

The FT-IR spectrum of a powdered sample of this compound can be recorded using the KBr pellet technique. The spectrum is typically scanned in the range of 4000-400 cm⁻¹.[5]

Table 3: FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment |

| 3533 | O-H stretching[5] |

| 1594, 1434 | Aromatic C-C stretching[5] |

| 1225, 1120 | C-O stretching[5] |

| 1032 | =C-H bending[5] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and its optical properties.

Experimental Protocol: UV-Vis Spectroscopy

The UV-Vis spectrum of a solution of this compound is recorded to determine its optical transmittance, cut-off wavelength, and band gap energy.[5]

Table 4: Optical Properties

| Property | Value |

| UV Cut-off Wavelength | ~308 nm[5] |

| Optical Band Gap | ~4.02 eV[5] |

Photoluminescence (PL) Spectroscopy

PL studies reveal the emission properties of the material upon optical excitation.

Experimental Protocol: Photoluminescence Spectroscopy

The PL spectrum is recorded by exciting the sample at a wavelength slightly beyond its UV absorption cutoff.[5] The emission spectrum of this compound shows a strong emission peak in the near-UV region.[5]

Table 5: Photoluminescence Data

| Parameter | Value |

| Excitation Wavelength | 308 nm[5] |

| Emission Peak | 341 nm (3.6 eV)[5] |

Thermal Analysis (TGA/DTA)

Experimental Protocol: Thermal Analysis

A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass (TGA) and temperature difference between the sample and a reference (DTA) are recorded.

Crystal Structure

Powder X-ray diffraction (PXRD) is a key technique for determining the crystal structure and lattice parameters of a crystalline solid.

Experimental Protocol: Powder X-ray Diffraction

A powdered sample of this compound is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded. The resulting data can be used to determine the crystal system and unit cell dimensions.[5]

Table 6: Crystal Data from Powder XRD

| Parameter | Value |

| Crystal System | Orthorhombic[5] |

| a | 10.25 Å[5] |

| b | 19.86 Å[5] |

| c | 9.04 Å[5] |

Applications and Potential Biological Activity

This compound has several established and potential applications.

Industrial Applications

-

Dye Intermediate: It serves as a crucial intermediate in the synthesis of various dyes.[6]

-

Corrosion Inhibitor: It is used as a corrosion inhibitor for metals in aqueous environments.[6]

-

Electroplating Additive: It can be added to electroplating baths to improve the quality of metal deposits.[6]

-

Coordination Polymers: It is used in the preparation of luminescent lanthanide coordination polymers.[2]

Potential Pharmaceutical Applications: Sucrase Inhibition

Phenolic compounds, in general, have been shown to inhibit α-glucosidases, a class of enzymes that includes sucrase.[7][8] These enzymes are involved in the digestion of carbohydrates. By inhibiting these enzymes, the rate of glucose release into the bloodstream can be slowed, which is a therapeutic strategy for managing type 2 diabetes.[9] While direct studies on the sucrase inhibitory activity of this compound are limited, its phenolic structure suggests it may exhibit similar properties.

The following diagram illustrates the general mechanism of sucrase inhibition by phenolic compounds.

Caption: A diagram showing the general mechanism of sucrase inhibition by phenolic compounds.

Conclusion

This compound is a compound with well-defined physicochemical properties and a range of current and potential applications. Its synthesis via the sulfonation of phenol and subsequent crystal growth allows for the production of high-purity material suitable for advanced applications. The spectroscopic, thermal, and crystallographic data provide a solid foundation for its use in materials science. Furthermore, its phenolic structure suggests a potential for biological activity, particularly in the inhibition of carbohydrate-digesting enzymes, which warrants further investigation for drug development purposes. This guide provides a comprehensive overview for researchers and scientists working with this versatile compound.

References

- 1. Alpha glucosidase inhibition activity of phenolic fraction from Simarouba glauca: An in-vitro, in-silico and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jppres.com [jppres.com]

- 3. Synergistic inhibition of α‐glucosidase and α‐amylase by phenolic compounds isolated from olive oil by‐products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 97% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. scispace.com [scispace.com]

- 6. leapchem.com [leapchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dietary phenolic compounds selectively inhibit the individual subunits of maltase-glucoamylase and sucrase-isomaltase with the potential of modulating glucose release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of Sodium 4-hydroxybenzenesulfonate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of Sodium 4-hydroxybenzenesulfonate Dihydrate. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and structural representation.

Chemical Identity and Structure

This compound is an organic sodium salt that is the dihydrate of sodium 4-hydroxybenzenesulfonate. It is characterized by a sulfonate group and a hydroxyl group attached to a benzene ring in the para position.[1]

IUPAC Name: sodium;4-hydroxybenzenesulfonate;dihydrate[2] Synonyms: 4-Hydroxybenzenesulfonic acid sodium salt dihydrate, Phenol-4-sulfonic acid sodium salt dihydrate[3][4][5] CAS Number: 10580-19-5[3][4][6][7]

Below is a graphical representation of the chemical structure of this compound.

Physical Properties

The quantitative physical properties of this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅NaO₄S·2H₂O or C₆H₉NaO₆S | [3][4] |

| Molecular Weight | 232.19 g/mol | [2][3][4][7] |

| Appearance | White to off-white or beige crystalline powder | [1][2][6][8][9] |

| Melting Point | >300°C | [10][11] |

| Boiling Point | 350°C (at 101,325 Pa) | [10][11] |

| Density | 1.656 g/cm³ (at 20°C) | [10][11] |

| Water Solubility | 92.4 g/L (at 20°C) | [10][11] |

| Solubility in other solvents | Soluble in alcohol and glycerol; slightly soluble in methanol. | [9][10][11] |

| Water Content | 14-17% (by Karl Fischer titration) | [6] |

Experimental Protocols for Property Determination

The following sections detail the general experimental methodologies for determining the key physical properties of this compound.

The melting point of a crystalline solid is a key indicator of its purity.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) and sealed capillary tubes are required.

-

Procedure:

-

A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the sample. For a pure substance, this range is typically narrow.

-

Solubility is determined by observing the dissolution of the solute in a solvent.

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure for Quantitative Solubility (e.g., in Water):

-

A known volume of the solvent (e.g., deionized water) is placed in a test tube and maintained at a constant temperature (e.g., 20°C).

-

A pre-weighed amount of this compound is added in small increments to the solvent.

-

After each addition, the mixture is vigorously agitated until the solid is completely dissolved.

-

The additions continue until a saturated solution is formed, indicated by the persistence of undissolved solid.

-

The total mass of the dissolved solid is used to calculate the solubility in grams per liter (g/L).

-

The density of a powder can be measured by various methods, including gas pycnometry for true density.

-

Apparatus: Gas pycnometer.

-

Procedure:

-

The mass of the empty sample chamber of the pycnometer is determined.

-

A known mass of this compound powder is placed into the sample chamber.

-

The sample chamber is placed in the pycnometer, and the system is purged with an inert gas (typically helium) to remove air and moisture.

-

The pycnometer then fills the chamber with the gas to a known pressure and allows it to expand into a reference chamber of known volume.

-

By measuring the pressure change, the volume of the solid powder is determined based on the gas law.

-

The density is calculated by dividing the mass of the powder by its measured volume.

-

Karl Fischer titration is a highly specific method for determining the water content in a substance.

-

Apparatus: An automated Karl Fischer titrator (coulometric or volumetric).

-

Procedure:

-

The titration vessel of the Karl Fischer apparatus is filled with a suitable solvent (e.g., methanol), and the solvent is pre-titrated to a stable, anhydrous endpoint.

-

A precisely weighed sample of this compound is introduced into the titration vessel.

-

The titrator automatically adds the Karl Fischer reagent (containing iodine) to the sample solution.

-

The iodine reacts stoichiometrically with the water present in the sample.

-

The endpoint is detected potentiometrically when an excess of iodine is present.

-

The amount of water in the sample is calculated from the volume of Karl Fischer reagent consumed and its known water equivalence factor. The result is typically expressed as a percentage of the total mass.

-

Workflow for Physical Property Analysis

The logical flow for the characterization of the physical properties of a hydrated organic salt like this compound is depicted below.

Applications and Relevance

This compound serves as a valuable intermediate in organic synthesis and the pharmaceutical industry.[9] Its physical properties, particularly its solubility in water and other polar solvents, are crucial for its application in various chemical reactions and formulations.[1][9] It has been utilized in the preparation of layered divalent transition metal benzenesulfonates and luminescent ladder-like lanthanide coordination polymers.[3] Understanding its physical characteristics is essential for process development, quality control, and ensuring the consistency and performance of final products.

References

- 1. filab.fr [filab.fr]

- 2. Density, Tap Density and Bulk Density | 3P Instruments [3p-instruments.com]

- 3. deredpill.com [deredpill.com]

- 4. azom.com [azom.com]

- 5. Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. physics.stackexchange.com [physics.stackexchange.com]

- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 11. Density, Tap Density and Bulk Density | 3P Instruments [3p-instruments.com]

Spectroscopic Analysis of Sodium 4-hydroxybenzenesulfonate Dihydrate: A Technical Guide

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Sodium 4-hydroxybenzenesulfonate dihydrate. It is intended for researchers, scientists, and professionals in drug development who require detailed analytical data and experimental procedures for the characterization of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The data presented here is for the anhydrous form, but is representative for the dihydrate in a suitable deuterated solvent.

Table 1: ¹H NMR Spectroscopic Data for Sodium 4-hydroxybenzenesulfonate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5 - 7.7 | Doublet | 2H | Ar-H ortho to -SO₃⁻ |

| ~6.7 - 6.9 | Doublet | 2H | Ar-H ortho to -OH |

| Varies | Broad Singlet | 1H | Ar-OH |

| Varies | Singlet | 4H | H₂O (dihydrate) |

Table 2: ¹³C NMR Spectroscopic Data for Sodium 4-hydroxybenzenesulfonate

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~158 | Ar-C-OH |

| ~138 | Ar-C-SO₃⁻ |

| ~128 | Ar-CH ortho to -SO₃⁻ |

| ~116 | Ar-CH ortho to -OH |

1.2. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| 3533 | O-H stretching | [2] |

| 1594 | Aromatic C-C stretching in-ring | [2] |

| 1434 | Aromatic C-C stretching in-ring | [2] |

| 1225 | C-O stretching | [2] |

| 1176 | SO₃ stretching | [3] |

| 1120 | C-O stretching | [2] |

| 1032 | =C-H bending | [2] |

| 600 - 800 | C-S stretching |[3] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the steps for acquiring a solution-state NMR spectrum of a solid sample.[4][5]

-

Sample Preparation :

-

Accurately weigh 5-25 mg of this compound for a ¹H NMR spectrum or 50-100 mg for a ¹³C NMR spectrum.[5][6]

-

Select a suitable deuterated solvent in which the compound is soluble, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4][7]

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[5][7] Gentle heating or vortexing can be used to aid dissolution.[6]

-

If any particulate matter is present, filter the solution before transferring it to the NMR tube.[6]

-

Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube to a height of at least 50 mm.[7]

-

Cap the NMR tube securely.[7]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking : The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.[5]

-

Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[5]

-

Tuning and Matching : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize the signal-to-noise ratio.[5]

-

Acquisition : Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, and relaxation delay) and acquire the spectrum.[5]

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using a known reference signal, such as the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

2.2. Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)

This protocol describes the thin solid film method for obtaining an FT-IR spectrum of a solid sample.[8]

-

Sample Preparation :

-

Place a small amount (approximately 50 mg) of this compound into a clean vial or test tube.[8]

-

Add a few drops of a volatile solvent, such as methylene chloride or acetone, to dissolve the solid.[8]

-

Using a pipette, place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[8]

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[8] If the resulting peaks are too weak, another drop of the solution can be added and dried.[8]

-

-

Data Acquisition :

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.[8]

-

Acquire a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis :

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the structure of the compound.

-

Visualized Workflows

The following diagrams illustrate the experimental workflows for NMR and IR spectroscopy.

References

- 1. measurlabs.com [measurlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. orgchemboulder.com [orgchemboulder.com]

Methodological & Application

Application Notes and Protocols for the Use of Sodium 4-hydroxybenzenesulfonate Dihydrate in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-hydroxybenzenesulfonate dihydrate is a versatile aromatic compound that serves as a key precursor in the synthesis of various azo dyes. Its phenolic hydroxyl and sulfonic acid groups impart desirable properties to the resulting dyes, such as water solubility and the ability to chelate with metal ions, which can be leveraged to create a diverse palette of colors with varying fastness properties. This document provides detailed protocols for the synthesis of an exemplary azo dye using this compound, specifically focusing on its diazotization and subsequent coupling with an aromatic partner.

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The synthesis is a two-step process: the conversion of a primary aromatic amine to a diazonium salt, followed by the coupling of this salt with a nucleophilic aromatic compound, such as a phenol or an amine.[1] The sulfonic acid group in Sodium 4-hydroxybenzenesulfonate enhances the water solubility of the resulting dye, a crucial characteristic for textile dyeing applications.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of an azo dye derived from a sulfonated aromatic amine, which can be considered analogous to a synthesis using this compound. Researchers should use this as a reference and record their experimental findings accordingly.

| Parameter | Value | Reference |

| Starting Material | 4-Aminobenzenesulfonic acid (Sulfanilic acid) | |

| Coupling Agent | 2-Naphthol | |

| Theoretical Yield | Varies based on scale | Calculated |

| Reported Actual Yield | Not explicitly stated, but "good yields" are often reported for similar reactions. A yield of 62% has been reported for a different, but related, azo dye synthesis. | |

| Purity | Not explicitly stated; requires characterization | - |

| λmax (in THF) | ~400-500 nm (typical for similar azo dyes) | [2] |

| Melting Point | >300 °C (typical for sulfonated azo dyes) | [3] |

Experimental Protocols

This section details the methodology for the synthesis of an azo dye using this compound as the starting material and 2-naphthol as the coupling agent. The protocol is divided into two main stages: the diazotization of Sodium 4-hydroxybenzenesulfonate and the subsequent azo coupling reaction.

Part 1: Diazotization of Sodium 4-hydroxybenzenesulfonate

Objective: To prepare the diazonium salt of 4-hydroxybenzenesulfonic acid.

Materials:

-

This compound (HOC₆H₄SO₃Na·2H₂O)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Ice

Procedure:

-

In a 100 mL beaker, dissolve a specific molar equivalent of this compound in distilled water. Gentle warming may be necessary to achieve complete dissolution.

-

Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

-